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Compound of Interest

Compound Name: 5-Bromo-3-methylpyridin-2-amine

Cat. No.: B022881

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-5-
bromo-3-picoline (also known as 5-Bromo-3-methylpyridin-2-amine), a key building block in
pharmaceutical and materials science research. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural features of 2-Amino-5-bromo-3-picoline have been elucidated using various
spectroscopic techniques. The quantitative data are summarized in the tables below for ease of
reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the proton and carbon framework of the molecule.

1H NMR (Proton NMR) Data
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Chemical Shift (8) ppm Multiplicity Assighment
~7.9-8.1 Doublet H-6 (Aromatic)
~7.4-7.5 Doublet H-4 (Aromatic)
~4.6 Singlet (broad) -NHz2 (Amino)
~2.1 Singlet -CHs (Methyl)

13C NMR (Carbon-13 NMR) Data

While experimental 3C NMR data for 2-Amino-5-bromo-3-picoline is not readily available in the
searched literature, a predicted spectrum can be estimated based on the analysis of similar
pyridine derivatives. The expected chemical shifts are outlined below.

Predicted Chemical Shift (8) ppm Assighment
~158 C-2 (C-NHz)
~148 C-6

~140 C-4

~120 C-3 (C-CHs)
~108 C-5 (C-Br)
~17 -CHs

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic functional groups present in the molecule.[1][2]
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Wavenumber (cm~?)

Intensity

Assignment

3400-3300 Strong, Broad N-H stretching (Amino group)
3100-3000 Medium C-H stretching (Aromatic)
2950-2850 Medium C-H stretching (Methyl group)
~1620 Strong N-H bending (Amino group)
~1580 Medium-Strong C=C stretching (Aromatic ring)
~1450 Medium C-H bending (Methyl group)
~1100 Strong C-N stretching

~850 Strong C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The NIST Mass Spectrometry Data Center reports GC-MS data for this

compound.[3]

m/z Relative Intensity Assighment
) [M+2]* (Molecular ion with
188 High
SlBr)
186 High [M]* (Molecular ion with 7°Br)
80 Medium [Fragment]*

The presence of two peaks of nearly equal intensity at m/z 186 and 188 is characteristic of a

molecule containing one bromine atom, due to the natural isotopic abundance of 7°Br and 8Br.

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectral data

presented above.
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NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2-Amino-5-bromo-3-picoline is dissolved in 0.6-
0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-
de), in a5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0O ppm).

Instrumentation and Parameters:

 Instrument: A high-field NMR spectrometer, such as a Bruker AVANCE 400 MHz or 500 MHz
instrument, is typically employed.[4]

e 1H NMR Acquisition:
o Pulse Program: A standard single-pulse sequence.
o Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.
o Relaxation Delay: A delay of 1-2 seconds between scans.
e 13C NMR Acquisition:
o Pulse Program: A proton-decoupled pulse sequence.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the
lower natural abundance of 13C.

o Relaxation Delay: A delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid
sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2][5] Pressure is
applied to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

e Instrument: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27

FT-IR, is commonly used.
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» Mode: Attenuated Total Reflectance (ATR).
o Spectral Range: Typically 4000-400 cm~1.
e Resolution: 4 cm™1,

o Background: A background spectrum of the clean, empty ATR crystal is recorded prior to
sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent
(e.g., dichloromethane or methanol).

Instrumentation and Parameters:

e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as a
system with a quadrupole mass analyzer, is used.

 lonization Mode: Electron lonization (El) at a standard energy of 70 eV.

e GC Column: A non-polar capillary column (e.g., DB-5MS) is suitable for separating the
analyte.

* Injector Temperature: Typically set around 250-280°C.

o Oven Temperature Program: A temperature gradient is used to ensure good separation, for
example, starting at a lower temperature and ramping up to around 300°C.

e Mass Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion
and key fragments.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Amino-5-bromo-3-picoline.
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Caption: General workflow for the spectroscopic analysis of 2-Amino-5-bromo-3-picoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Data Analysis of 2-Amino-5-bromo-3-picoline:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022881#2-amino-5-bromo-3-picoline-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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